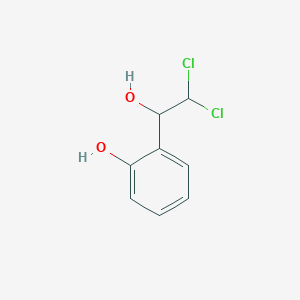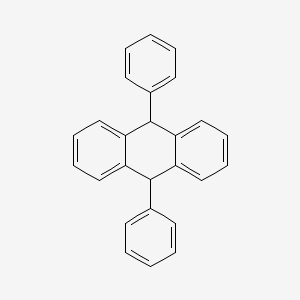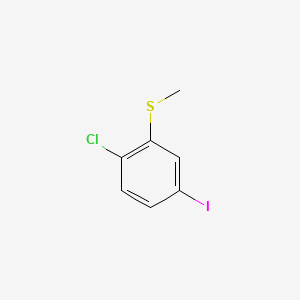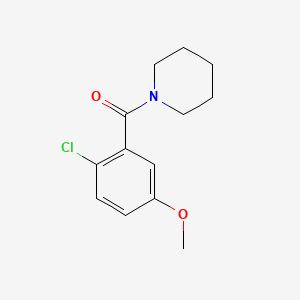
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a piperidinyl group through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-chloro-5-methoxybenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methoxybenzoic acid.
Reduction: Formation of (2-chloro-5-methoxyphenyl)(piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanol: A reduced form of the compound with similar structural features.
2-Chloro-5-methoxybenzoic acid: An oxidized form of the compound.
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)ethanone: A structurally similar compound with an ethanone linkage instead of methanone.
Uniqueness
(2-Chloro-5-methoxyphenyl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
(2-chloro-5-methoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16ClNO2/c1-17-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ZALAZNAGOXBZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

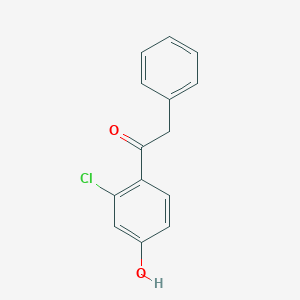
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
